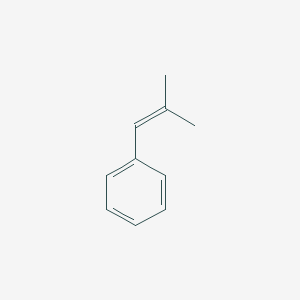

2-Methyl-1-phenylpropene

Description

Properties

IUPAC Name |

2-methylprop-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOVVHWKPVSLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061111 | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-49-0 | |

| Record name | (2-Methyl-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7OYT372M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for 2-methyl-1-phenylpropene, a valuable organic intermediate. The document details various methodologies, including the Wittig reaction, Grignard reaction followed by dehydration, and direct alcohol dehydration. Each section includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in practical application.

Wittig Reaction Pathway

The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone. For the synthesis of this compound, two main retrosynthetic approaches are considered.

Retrosynthesis and Strategy

The target molecule, this compound, can be disconnected at the double bond in two ways, leading to two potential Wittig reaction strategies:

-

Strategy A: Benzaldehyde (B42025) and an isopropylidene ylide.

-

Strategy B: Acetone (B3395972) and a benzylidene ylide.

Experimental Protocol (Strategy A: Benzaldehyde and Isopropyl Ylide)

This protocol is adapted from general Wittig reaction procedures.[1][2]

Step 1: Preparation of Isopropyltriphenylphosphonium (B8661593) Bromide

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (B44618) (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.

-

Slowly add 2-bromopropane (B125204) (isopropyl bromide) (12.3 g, 0.1 mol) to the stirring suspension.

-

Heat the mixture to reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to room temperature, which should result in the precipitation of the phosphonium (B103445) salt.

-

Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Wittig Reaction

-

Suspend the dried isopropyltriphenylphosphonium bromide (0.1 mol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried 500 mL two-necked round-bottom flask under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise via a syringe. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of benzaldehyde (10.6 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Quantitative Data

| Parameter | Value |

| Expected Yield | 70-85% (based on analogous reactions) |

| Purity | >98% after chromatography |

| Boiling Point | 187-188 °C |

| Density | 0.901 g/mL at 25 °C |

| Refractive Index | n20/D 1.539 |

Grignard Reaction and Dehydration Pathway

This two-step pathway involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by the elimination of water to form the alkene.

Synthesis of 2-Methyl-1-phenyl-2-propanol (B89539) (Grignard Reaction)

Step 1: Preparation of Benzylmagnesium Chloride

-

In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (3.65 g, 0.15 mol) and a small crystal of iodine.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of benzyl (B1604629) chloride (18.9 g, 0.15 mol) in 100 mL of anhydrous diethyl ether.

-

Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction with Acetone

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of anhydrous acetone (8.7 g, 0.15 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel to the cold, stirring Grignard reagent. A white precipitate will form.[3]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

Step 3: Work-up and Purification

-

Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 2 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with two 50 mL portions of diethyl ether.[3]

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-methyl-1-phenyl-2-propanol.[3]

-

The crude product can be purified by vacuum distillation.

Dehydration of 2-Methyl-1-phenyl-2-propanol

Method A: Acid-Catalyzed Dehydration

This protocol is adapted from the dehydration of the similar compound 2-phenyl-2-propanol.[4]

-

Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

In the round-bottom flask, place the purified 2-methyl-1-phenyl-2-propanol (15.0 g, 0.1 mol) and a catalytic amount of 85% phosphoric acid (e.g., 1-2 mL).

-

Heat the mixture gently. The this compound and water will co-distill.

-

Transfer the distillate to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.[4]

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by fractional distillation.

Method B: Alumina-Catalyzed Dehydration

This method is suitable for gas-phase reactions and can produce high yields.[4]

-

Pack a ceramic or glass tube with activated alumina (B75360) and place it in a tube furnace.

-

Heat the furnace to 300-350 °C.

-

Slowly drop the 2-methyl-1-phenyl-2-propanol onto the heated alumina. The alcohol will vaporize and dehydrate as it passes over the catalyst.

-

Collect the product that distills from the end of the tube in a cooled receiving flask.

-

The collected product can be further purified by drying and distillation as described in Method A.

Quantitative Data

Grignard Reaction and Dehydration

| Parameter | Value (Grignard) | Value (Dehydration) |

| Yield | ~85-95% (for the alcohol) | ~80-90% (for the alkene) |

| Purity | >95% after distillation | >98% after distillation |

An alternative Grignard route to an isomeric alcohol, 2-methyl-1-phenyl-1-propanol, has been reported with high yield and purity.[5]

| Reactants | Catalyst/Solvent | Yield | Purity | Reference |

| Chlorobenzene, Isobutyraldehyde | Mg, Zn-Na alloy / THF | 91.1% | 99.6% | [5] |

Direct Dehydration of 2-Methyl-1-phenyl-2-propanol with AlCl₃/PPh₃

A one-step dehydration of the precursor alcohol can be achieved with high efficiency using a combination of aluminum chloride and triphenylphosphine.

Experimental Protocol

-

In a reaction vial, mix 2-methyl-1-phenyl-2-propanol (0.4 mmol), AlCl₃ (0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).

-

Stir the mixture at 80 °C for 2 hours.

-

After the reaction, cool the mixture to room temperature.

-

Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluting solution.

Quantitative Data

| Parameter | Value |

| Yield | 80% |

Workflow Visualizations

Spectroscopic Data for this compound

Characterization of the final product is crucial for confirming its identity and purity.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.[6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Shows the different types of protons and their connectivity in the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Reveals the number of different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

While specific spectra for this compound are available through chemical databases, typical expected signals would include:

-

¹H NMR: Signals for the aromatic protons, the vinylic proton, and the two methyl groups.

-

¹³C NMR: Resonances for the aromatic carbons, the olefinic carbons, and the methyl carbons.

-

IR: Characteristic peaks for C-H bonds (aromatic and aliphatic) and the C=C double bond.

This guide provides a detailed overview of the primary synthesis pathways for this compound. Researchers and drug development professionals can use this information to select the most appropriate method based on available starting materials, desired yield and purity, and laboratory capabilities. The provided experimental protocols offer a solid foundation for the practical synthesis of this compound.

References

Physicochemical properties of 2-Methyl-1-phenylpropene

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylpropene

Abstract

This compound, also known as β,β-dimethylstyrene, is a colorless liquid with a characteristic aromatic odor.[1] With the chemical formula C₁₀H₁₂, it serves as a valuable precursor and intermediate in various organic syntheses, including the preparation of pharmaceuticals, fragrances, and other specialty chemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows illustrating its synthetic utility. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₂[2][3] |

| Molecular Weight | 132.20 g/mol [3] |

| Appearance | Colorless to almost colorless clear liquid[4][5] |

| Melting Point | -50 to -48 °C[1][2][4] |

| Boiling Point | 187 to 188 °C[1][2][4] |

| Density | 0.901 g/mL at 25 °C[1][2][4] |

| Refractive Index (n²⁰/D) | 1.539[1][2][4] |

| Flash Point | 138 °F (58 °C)[4][5][6] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol[4][5] |

| Storage Temperature | 2 to 8 °C[4][5] |

| CAS Number | 768-49-0[4][7] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. While specific instrumental parameters may vary, the fundamental methodologies are well-established.

2.1 Determination of Boiling Point The boiling point is typically determined via distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium, characterized by a stable temperature reading on a thermometer placed in the vapor path during vigorous boiling, is recorded as the boiling point.

2.2 Determination of Density Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is determined at a specific temperature, typically 25 °C. The density is then calculated by dividing the mass of the liquid by its volume.

2.3 Determination of Refractive Index A refractometer, commonly an Abbé refractometer, is used to measure the refractive index. A small sample is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the substance. The measurement is standardized to the D-line of the sodium spectrum at 20 °C (n²⁰/D).

2.4 Synthesis via Dehydration of Alcohol A general procedure for synthesizing alkenes like this compound involves the dehydration of the corresponding alcohol. For instance, 2-phenyl-2-propanol (B165765) can be used as a starting material.

-

Procedure: The alcohol (e.g., 0.4 mmol) is mixed with a catalytic amount of a dehydrating agent, such as aluminum chloride (AlCl₃, 5 mol%), and a co-catalyst like triphenylphosphine (B44618) (PPh₃, 5 mol%) in a suitable solvent like nitromethane (B149229) (1.0 mL).[8]

-

Reaction: The mixture is heated, for example, at 80 °C, and stirred for a set period (e.g., 2 hours) to ensure the reaction goes to completion.[8]

-

Isolation: After cooling to room temperature, the product is isolated from the reaction mixture.[8] This is commonly achieved through a workup procedure followed by purification using techniques like preparative thin-layer chromatography (TLC) or column chromatography.[8]

Synthesis and Reactivity Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of this compound.

Caption: Logical workflow for the synthesis of this compound via a Wittig reaction.[9]

Caption: Application of this compound as a precursor in chemical synthesis.[4][10][11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 768-49-0 [chemicalbook.com]

- 5. This compound CAS#: 768-49-0 [m.chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound [stenutz.eu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. allen.in [allen.in]

- 10. 2-メチル-1-フェニル-1-プロペン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-メチル-1-フェニル-1-プロペン 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methyl-1-phenylpropene (CAS 768-49-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylpropene, also known as (2-Methylpropenyl)benzene or β,β-Dimethylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. While the broader class of phenylpropenes has garnered interest for various biological activities, this guide notes a lack of specific experimental data on the bioactivity and pharmacological profile of this compound itself within the reviewed literature.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from heat and open flames.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 768-49-0 | [2] |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.20 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Density | 0.901 g/mL at 25 °C | [5] |

| Boiling Point | 187-188 °C | [5] |

| Melting Point | -50 to -48 °C | [5] |

| Flash Point | 58 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.539 | [5] |

Safety and Handling: this compound is classified as a flammable liquid (Hazard Class 3).[1] It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator, should be worn when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Synthesis Protocols

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of this compound from benzaldehyde (B42025) and an isopropyl-substituted phosphonium (B103445) ylide.[7][8]

Experimental Protocol:

-

Step 1: Preparation of the Phosphonium Ylide:

-

React isopropyl bromide with triphenylphosphine (B44618) in a suitable solvent (e.g., toluene) to form isopropyltriphenylphosphonium (B8661593) bromide.

-

Treat the resulting phosphonium salt with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the ylide, (CH₃)₂C=PPh₃.[7]

-

-

Step 2: Wittig Reaction:

-

To the freshly prepared ylide solution at room temperature, add a solution of benzaldehyde in the same anhydrous solvent dropwise with stirring.

-

Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.[9]

-

Synthesis via Dehydration of 2-Methyl-1-phenyl-1-propanol

This compound can also be synthesized by the dehydration of 2-methyl-1-phenyl-1-propanol using an acid catalyst.[10]

Experimental Protocol:

-

In a round-bottom flask, combine 2-methyl-1-phenyl-1-propanol (0.4 mmol) with nitromethane (B149229) (1.0 mL).

-

Add aluminum (III) chloride (AlCl₃, 0.02 mmol, 5 mol%) and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) to the mixture.[10]

-

Stir the reaction mixture at 80 °C for 2 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent to yield this compound.[10]

Chemical Reactions

Bromination

This compound is used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol.[2] A related reaction is the benzylic bromination of the saturated analogue, 2-methyl-1-phenylpropane, to yield 1-bromo-2-methyl-1-phenylpropane, a versatile intermediate in medicinal chemistry.[11] The following protocol is for the benzylic bromination of the saturated alkane, which provides a useful synthetic route to a related functionalized molecule.

Experimental Protocol for Benzylic Bromination of 2-Methyl-1-phenylpropane:

-

To a dry round-bottom flask, add 2-methyl-1-phenylpropane (10 mmol, 1.34 g), anhydrous carbon tetrachloride (50 mL), and N-bromosuccinimide (NBS, 11 mmol, 1.96 g).[11]

-

Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN, 0.2 mmol, 0.033 g).[11]

-

Equip the flask with a reflux condenser and gently reflux the mixture with stirring for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1-bromo-2-methyl-1-phenylpropane, can be purified by vacuum distillation or column chromatography on silica gel.[11]

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

Table 2: Spectral Data of this compound

| Technique | Key Peaks / Chemical Shifts (δ) / m/z | Reference(s) |

| ¹H NMR | Predicted shifts for similar structures suggest peaks for aromatic protons (7.0-7.5 ppm), a vinylic proton, and methyl groups. | [12] |

| ¹³C NMR | Predicted shifts for similar structures indicate signals for aromatic carbons, vinylic carbons, and methyl carbons. | [13] |

| IR Spectroscopy | Expected peaks for C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the alkene and aromatic ring. | [14][15] |

| Mass Spectrometry | Molecular ion peak at m/z = 132. Prominent fragment ions are also observed. | [16] |

Biological Activity and Drug Development Potential

While phenylpropenes as a class of compounds have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects, there is a notable lack of specific experimental data on the biological activity of this compound (CAS 768-49-0) in the reviewed scientific literature.

General studies on substituted styrenes indicate that their reactivity and biological effects are highly dependent on the nature and position of substituents on both the phenyl ring and the vinyl group.[17][18] However, without specific in vitro or in vivo studies on this compound, its cytotoxic, antiproliferative, or other pharmacological effects remain uncharacterized.

Due to the absence of experimental data on its interaction with biological systems, no specific signaling pathways involving this compound can be described or visualized at this time. Further research is required to elucidate any potential biological activity and to assess its viability as a scaffold or intermediate in drug development.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and reactions of this compound. The provided experimental protocols and spectral data serve as a valuable resource for researchers working with this compound. The significant gap in the literature regarding its biological activity highlights an area ripe for future investigation, which would be essential to determine its potential utility in the field of drug development.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 768-49-0 | TCI AMERICA [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 768-49-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]

- 8. allen.in [allen.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. hmdb.ca [hmdb.ca]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. infrared spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. This compound(768-49-0) MS spectrum [chemicalbook.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-Methyl-1-phenylpropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-phenylpropene (CAS No. 768-49-0), a valuable intermediate in organic synthesis. The document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Spectroscopic Data

The structural elucidation of this compound is supported by data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Phenyl group (C₆H₅) protons |

| ~6.30 | Singlet | 1H | Vinylic proton (-CH=) |

| ~2.10 | Singlet | 3H | Methyl group (CH₃) protons |

| ~1.90 | Singlet | 3H | Methyl group (CH₃) protons |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | Quaternary phenyl carbon (C-Ar) |

| ~135.0 | Quaternary vinylic carbon (=C(CH₃)₂) |

| ~129.0 | Phenyl methine carbons (CH-Ar) |

| ~128.0 | Phenyl methine carbons (CH-Ar) |

| ~126.0 | Phenyl methine carbon (CH-Ar) |

| ~125.0 | Vinylic methine carbon (-CH=) |

| ~25.0 | Methyl carbon (CH₃) |

| ~20.0 | Methyl carbon (CH₃) |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3080 - 3020 | Medium | Aromatic C-H Stretch |

| 2975 - 2910 | Medium | Aliphatic C-H Stretch (sp³) |

| 1650 | Medium | C=C Alkene Stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 830 | Strong | =C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data[1]

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 132 | 80.1 | [M]⁺ (Molecular Ion) |

| 117 | 100.0 | [M - CH₃]⁺ |

| 91 | 35.8 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 7.2 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemical analysis and can be adapted to specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans (typically 128 to 1024) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: Workflow for Structural Elucidation.

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Methyl-1-phenylpropene, a valuable organic intermediate. The document details starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a laboratory and developmental setting. The key synthetic strategies discussed are the Wittig reaction, Grignard reaction followed by dehydration, and direct acid-catalyzed dehydration of precursor alcohols.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction. The three principal routes are:

-

Wittig Reaction: This method offers a highly regioselective approach to forming the double bond by reacting a phosphorus ylide with a carbonyl compound. Two main disconnections are possible: the reaction of benzaldehyde (B42025) with an isopropyl-derived ylide or the reaction of acetone (B3395972) with a benzyl-derived ylide.

-

Grignard Reaction Followed by Dehydration: This two-step sequence involves the formation of a tertiary or secondary alcohol through the nucleophilic addition of a Grignard reagent to a carbonyl compound. The subsequent elimination of water from the alcohol intermediate yields the target alkene.

-

Direct Dehydration of Alcohols: Commercially available or previously synthesized alcohols, such as 2-methyl-1-phenyl-1-propanol or 2-methyl-1-phenyl-2-propanol (B89539), can be directly converted to this compound through acid-catalyzed dehydration.

The logical relationship between these synthetic approaches is outlined in the diagram below.

Caption: Overview of synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic pathways, allowing for a direct comparison of starting materials and reported yields.

Table 1: Wittig Reaction Starting Materials

| Carbonyl Compound | Phosphorus Ylide Source | Key Reagents |

| Benzaldehyde | Isopropyltriphenylphosphonium halide | Triphenylphosphine (B44618), Isopropyl halide, Strong base (e.g., n-BuLi) |

| Acetone | Benzyltriphenylphosphonium halide | Triphenylphosphine, Benzyl halide, Strong base (e.g., NaOH) |

Table 2: Grignard Reaction & Dehydration Starting Materials and Yields

| Grignard Precursor | Carbonyl Compound | Alcohol Intermediate | Reported Alcohol Yield | Dehydration Reagent | Reported Alkene Yield |

| Chlorobenzene/Mg | Isobutyraldehyde | 2-Methyl-1-phenyl-1-propanol | up to 91.1%[1] | H₃PO₄ | Not specified |

| Benzyl chloride/Mg | Acetone | 2-Methyl-1-phenyl-2-propanol | 65-92% | AlCl₃/PPh₃ | 80%[2] |

Table 3: Direct Dehydration Starting Materials and Yields

| Starting Alcohol | Dehydration Reagent | Reaction Conditions | Reported Yield |

| 2-Methyl-1-phenyl-2-propanol | AlCl₃ (5 mol%), PPh₃ (5 mol%) | Nitromethane (B149229), 80°C, 2 h | 80%[2] |

| 2-Phenyl-2-propanol (analogous) | 85% H₃PO₄ (catalytic) | Heat, distillation | Not specified[3] |

| 2-Phenyl-2-propanol (analogous) | Alumina (Al₂O₃) | 300-350°C | Not specified[3] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Wittig Reaction Protocol (via Benzaldehyde and Isopropyl Ylide)

This two-step protocol first involves the preparation of the phosphonium (B103445) ylide, followed by the Wittig reaction with benzaldehyde.[4]

Step 1: Preparation of Isopropyltriphenylphosphonium Ylide

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine isopropyl bromide and triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Heat the mixture to reflux and stir for 24 hours to form the phosphonium salt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.0 equivalent), dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.

-

Allow the mixture to stir at 0°C for 1 hour.

Step 2: Wittig Reaction with Benzaldehyde

-

To the freshly prepared ylide solution at 0°C, add benzaldehyde (1.0 equivalent) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381) eluent to separate this compound from the triphenylphosphine oxide byproduct.

Grignard Reaction and Dehydration Protocol

This protocol details the synthesis of this compound from benzylmagnesium chloride and acetone, followed by acid-catalyzed dehydration.

Step 1: Synthesis of 2-Methyl-1-phenyl-2-propanol

-

In an oven-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.

-

Prepare a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle boiling), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the cold, stirring Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by carefully pouring the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude 2-methyl-1-phenyl-2-propanol.

Step 2: Dehydration of 2-Methyl-1-phenyl-2-propanol

-

In a round-bottom flask, combine the crude 2-methyl-1-phenyl-2-propanol (0.4 mmol), aluminum (III) chloride (0.02 mmol, 5 mol%), and triphenylphosphine (0.02 mmol, 5 mol%) in nitromethane (1.0 mL).[2]

-

Stir the mixture at 80°C for 2 hours.[2]

-

After the reaction, cool the mixture to room temperature.

-

Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent to obtain this compound.[2]

Direct Dehydration of 2-Methyl-1-phenyl-1-propanol Protocol

This protocol describes the direct dehydration of 2-methyl-1-phenyl-1-propanol using phosphoric acid.

-

Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

In the round-bottom flask, place 2-methyl-1-phenyl-1-propanol and a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%).

-

Heat the mixture gently. The this compound and water will co-distill.

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Mechanism of the Wittig reaction.

Caption: Workflow for Grignard synthesis and subsequent dehydration.

Caption: E1 mechanism for the acid-catalyzed dehydration of an alcohol.

References

α-Methylstyrene Derivatives: A Technical Guide to Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Methylstyrene (AMS) and its derivatives are a significant class of organic compounds with a rich history rooted in the development of polymer chemistry. Primarily known as a comonomer, AMS imparts valuable properties, most notably enhanced thermal stability, to a variety of polymers. This technical guide provides an in-depth exploration of the discovery, synthesis, and diverse applications of α-methylstyrene derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes. While the principal applications of AMS derivatives lie within materials science, this guide also touches upon their limited but emerging role in other areas of chemical synthesis.

Discovery and History

The industrial-scale availability of α-methylstyrene is intrinsically linked to the cumene (B47948) process for producing phenol (B47542) and acetone. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone. α-Methylstyrene is generated as a commercially viable byproduct of this reaction.[1][2] An alternative manufacturing route involves the direct catalytic dehydrogenation of cumene.[3]

Historically, the study of α-methylstyrene has been driven by its utility in polymer science. Early research focused on its polymerization characteristics and its ability to be incorporated into copolymers to improve their properties.[4] A significant milestone in the application of AMS was its use as a substitute for styrene (B11656) in acrylonitrile-butadiene-styrene (ABS) resins. This substitution results in polymers with higher softening points, improved impact values, and enhanced resistance to aging and chemical agents.[5] The homopolymer of α-methylstyrene, poly(α-methylstyrene), is thermally unstable due to a low ceiling temperature of approximately 65°C, which has limited its applications as a homopolymer but has been exploited in certain contexts.[1]

Synthesis of α-Methylstyrene and its Derivatives

A variety of synthetic methods for α-methylstyrene and its derivatives have been developed, ranging from industrial processes to laboratory-scale preparations.

Synthesis of α-Methylstyrene from Cumyl Chloride

A laboratory-scale synthesis of α-methylstyrene involves the dehydrochlorination of cumyl chloride.

Experimental Protocol: Synthesis of α-Methylstyrene from Cumyl Chloride [6]

-

Materials: Cumyl chloride, water.

-

Apparatus: A flask fitted with a stirrer and a distillation column.

-

Procedure:

-

Heat 500 ml of water to 110°C in the reaction flask.

-

Add 250 g of cumyl chloride dropwise over a period of 6 hours while maintaining the temperature.

-

Continuously distill the product through the column.

-

-

Yield: 166 g of α-methylstyrene is obtained.

Synthesis of α-Alkyl Styrene Derivatives

A one-pot synthesis method allows for the creation of a variety of α-alkyl styrene derivatives from readily available natural products like estragole (B85927). This method is notable for being regioselective and proceeding under transition metal-free conditions.

Experimental Protocol: One-Pot Synthesis of α-Alkyl Styrene Derivatives from Estragole

-

Materials: Estragole, dichloromethane (B109758) (CH₂Cl₂), bromine (Br₂), dimethyl sulfoxide (B87167) (DMSO), sodium iodide (NaI), a nucleophile (e.g., amine, thiol, etc.), and a base (e.g., potassium tert-butoxide, KOtBu).

-

Apparatus: A 10 mL round-bottom flask, magnetic stirrer, and a dry ice/acetone bath.

-

Procedure:

-

To the round-bottom flask, add estragole (0.50 mmol) and CH₂Cl₂ (2 mL) at room temperature under air.

-

Cool the mixture to -78°C using the dry ice/acetone bath.

-

Add Br₂ (0.65 mmol) dropwise and stir the reaction mixture for 30 minutes at -78°C.

-

Remove the volatiles under reduced pressure while maintaining the cold temperature.

-

Add DMSO (2 mL), followed by NaI (0.50 mmol), the desired nucleophile (0.75 mmol), and the base (1.15 mmol).

-

Stir the reaction mixture at 22°C for 8 hours.

-

The product can then be isolated and purified, typically by flash column chromatography.

-

Synthesis of α-Methylstyrene Dimers

α-Methylstyrene dimers (AMSDs) are useful as addition-fragmentation chain transfer agents in free radical polymerization.[7] They can be synthesized with high selectivity using activated clay as a catalyst in the presence of a carbonic acid ester to control the reaction.

Experimental Protocol: Synthesis of α-Methylstyrene Unsaturated Dimers

-

Materials: α-Methylstyrene, activated clay or acid clay (catalyst), and a carbonic acid ester (e.g., ethylene (B1197577) carbonate) as a reaction control agent.

-

General Procedure: The dimerization is carried out by reacting α-methylstyrene in the presence of the clay catalyst and the carbonic acid ester. The use of the carbonic acid ester allows for high selectivity towards the unsaturated dimers and facilitates control of the reaction temperature.

Polymerization of α-Methylstyrene Derivatives

α-Methylstyrene and its derivatives can be polymerized through various mechanisms, most notably cationic and anionic polymerization.

Cationic Polymerization

Cationic polymerization of AMS can be initiated by a variety of Lewis acids and other cationic initiators. Recent research has explored the use of solid, ecological catalysts.

Experimental Protocol: Cationic Polymerization of α-Methylstyrene using Maghnite-Na

-

Materials: α-Methylstyrene (AMS), Maghnite-Na (a sodium-exchanged montmorillonite (B579905) clay).

-

Apparatus: Sealed tubes, magnetic stirrer.

-

Procedure:

-

Prepare a mixture of 16.9 mmol of AMS and 0.3 g of Maghnite-Na in a sealed tube.

-

Stir the mixture at a controlled temperature (e.g., 0°C).

-

After a specific time, extract the resulting polymer with dichloromethane.

-

Precipitate the polymer in methanol (B129727), wash it several times, and dry it under a vacuum at 40°C.

-

The monomer yield is determined gravimetrically.

-

Anionic Polymerization

Anionic polymerization of AMS can produce polymers with well-controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: Anionic Copolymerization of α-Methylstyrene and Styrene

-

Materials: α-Methylstyrene (MSt), styrene (St), anhydrous cyclohexane, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi), and anhydrous methanol (MeOH).

-

Apparatus: A 3-neck flask, magnetic stirrer with a thermocouple, and a precision syringe pump.

-

Procedure for Alternating Copolymer:

-

In the 3-neck flask, add 88 mL of anhydrous cyclohexane, 1.3 mL (10 mmol) of MSt, and 10 mL of anhydrous THF, and degas the mixture.

-

Prepare and degas an equimolar mixture of St and MSt separately.

-

Set the oil bath temperature to 61°C.

-

Initiate the polymerization by adding 1.4 mL (3.5 mmol) of n-BuLi solution.

-

After 5 minutes, the reaction mixture should turn cherry-red, indicating the formation of the MSt carbanion.

-

Add aliquots of the equimolar St/MSt mixture every 5 minutes.

-

After the desired reaction time, quench the reaction with prechilled anhydrous MeOH.

-

Precipitate the polymer in a mixture of MeOH/isopropanol, filter, and dry under reduced pressure.[8]

-

Quantitative Data Summary

The following tables summarize key quantitative data from the cited experimental protocols.

| Parameter | Value | Reference |

| Yield | 166 g | [6] |

| Starting Material | 250 g of cumyl chloride | [6] |

| Reaction Time | 6 hours (addition) | [6] |

| Temperature | 110°C | [6] |

Table 1: Synthesis of α-Methylstyrene from Cumyl Chloride.

| Parameter | Value | Reference |

| Monomer Conversion | Up to >90 wt% | |

| AMS in Copolymer | Up to 42 mol% | |

| Molecular Weight (Mw) | Up to 4400 g/mol | |

| Temperature | 60°C to 80°C |

Table 2: Copolymerization of α-Methylstyrene and Styrene.

| Parameter | Value | Reference |

| Temperature | 65°C to 140°C | [7] |

| Preferred Temperature | 80°C to 100°C | [7] |

| Catalyst | Cobalt catalyst | [7] |

| Initiator | Free-radical initiator (e.g., azo) | [7] |

Table 3: Synthesis of α-Methylstyrene Dimers.

Visualizations of Processes and Pathways

Cumene Process for Phenol, Acetone, and α-Methylstyrene Production

The following diagram illustrates the core steps of the cumene process, which is the primary industrial source of α-methylstyrene.

Caption: Industrial production of α-methylstyrene via the cumene process.

General Workflow for Cationic Polymerization of α-Methylstyrene

This diagram outlines the typical experimental workflow for the cationic polymerization of α-methylstyrene.

References

- 1. α-Methylstyrene - Wikipedia [en.wikipedia.org]

- 2. environmentalgenome.org [environmentalgenome.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3594453A - Method of producing alpha-methylstyrene resin - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

The Basic Reactivity of 2-Methyl-1-phenylpropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of 2-methyl-1-phenylpropene, also known as α-methylstyrene. The document details the core reactions this versatile alkene undergoes, including electrophilic additions, oxidation, reduction, and polymerization. For each reaction type, a thorough discussion of the mechanism is provided, supported by detailed experimental protocols and quantitative data. All reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to ensure clarity. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development who utilize substituted styrenes as key building blocks.

Introduction

This compound (α-methylstyrene), with the chemical formula C₁₀H₁₂, is an aromatic hydrocarbon characterized by a propenyl group attached to a phenyl ring. The presence of the electron-donating phenyl group and the tertiary benzylic carbon in the intermediate carbocation significantly influences its reactivity. The double bond is highly susceptible to electrophilic attack, making it a versatile precursor for a wide range of functionalized molecules. This guide explores the fundamental reactions of this compound, providing the necessary technical details for its application in research and development.

General Reactivity

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond. The phenyl group, through resonance, stabilizes the adjacent carbocation that forms upon electrophilic attack. This stabilization dictates the regioselectivity of addition reactions, typically following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Key Reactions and Experimental Protocols

Electrophilic Addition

Electrophilic addition reactions are characteristic of alkenes, and this compound readily undergoes these reactions with a variety of electrophiles.

The addition of hydrogen halides (HX) to this compound proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the more substituted benzylic carbon.[1]

Experimental Protocol: Addition of HBr to this compound

-

Dissolve this compound (1.0 g, 7.56 mmol) in 20 mL of a non-polar solvent such as dichloromethane (B109758) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble hydrogen bromide gas slowly through the solution with constant stirring, or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, 2-bromo-2-phenylpropane.

-

Purify the product by distillation under reduced pressure.

Reaction Mechanism: Hydrobromination

Caption: Mechanism of electrophilic addition of HBr.

The addition of halogens, such as bromine (Br₂), across the double bond of this compound results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate.

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1.0 g, 7.56 mmol) in 20 mL of carbon tetrachloride in a flask protected from light.

-

Cool the solution to 0 °C.

-

Add a solution of bromine (1.21 g, 7.56 mmol) in carbon tetrachloride dropwise with stirring.

-

The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Evaporate the solvent to yield 1,2-dibromo-2-phenylpropane.[2][3][4]

Reaction Mechanism: Bromination

Caption: Mechanism of electrophilic addition of Bromine.

Oxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-2-phenyloxirane. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition).[5][6]

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolve this compound (1.0 g, 7.56 mmol) in 30 mL of dichloromethane in a round-bottom flask.

-

Add m-CPBA (77% purity, 1.85 g, 8.32 mmol) portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, dilute the mixture with dichloromethane and wash with a 10% sodium sulfite (B76179) solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

-

Purify by column chromatography on silica (B1680970) gel.

Reaction Mechanism: Epoxidation

Caption: Concerted mechanism of epoxidation with m-CPBA.

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond. The reaction proceeds with syn-addition of the borane, followed by oxidation with retention of stereochemistry.[7][8][9][10][11]

Experimental Protocol: Hydroboration-Oxidation

-

To a dry, nitrogen-flushed flask, add this compound (1.0 g, 7.56 mmol) and 10 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the mixture to 0 °C and add a 1.0 M solution of borane-THF complex (8.32 mL, 8.32 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction back to 0 °C and slowly add 3 mL of water, followed by 3 mL of 3 M aqueous sodium hydroxide.

-

Carefully add 3 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2-phenyl-2-methyl-1-propanol.

Reaction Mechanism: Hydroboration-Oxidation

Caption: Two-step mechanism of hydroboration-oxidation.

Reduction (Hydrogenation)

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding 2-methyl-1-phenylpropane (isobutylbenzene).

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve this compound (1.0 g, 7.56 mmol) in 25 mL of ethanol (B145695) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50 mg).

-

Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain 2-methyl-1-phenylpropane.

Reaction Mechanism: Catalytic Hydrogenation

Caption: Simplified representation of catalytic hydrogenation.

Polymerization

This compound can undergo cationic polymerization to form poly(α-methylstyrene). The presence of the electron-donating phenyl group stabilizes the propagating carbocation.

Experimental Protocol: Cationic Polymerization

-

In a flame-dried, nitrogen-purged flask, dissolve this compound (5.0 g, 42.3 mmol) in 50 mL of anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂) (e.g., 0.1 mL), dropwise with vigorous stirring.[12][13][14]

-

Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Reaction Mechanism: Cationic Polymerization

Caption: Key steps in cationic polymerization.

Quantitative Data Summary

| Reaction | Product | Reagents | Typical Yield (%) | Reference(s) |

| Hydrohalogenation | 2-Bromo-2-phenylpropane | HBr | High | [1] |

| Halogenation | 1,2-Dibromo-2-phenylpropane | Br₂ in CCl₄ | >90 | [2][3][4] |

| Epoxidation | 2-Methyl-2-phenyloxirane | m-CPBA | 70-85 | [5][6][15] |

| Hydroboration-Oxidation | 2-Phenyl-2-methyl-1-propanol | 1. BH₃·THF 2. H₂O₂, NaOH | 85-95 | [7][8][9][10][11][16] |

| Hydrogenation | 2-Methyl-1-phenylpropane | H₂, Pd/C | >95 | [17][18] |

| Cationic Polymerization | Poly(α-methylstyrene) | BF₃·OEt₂ | Variable | [12][13][14][19] |

Note: Yields are approximate and can vary based on specific reaction conditions.

Spectroscopic Data

This compound (Starting Material)

-

¹H NMR (CDCl₃, 300 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 6.35 (s, 1H, =CH), 2.15 (s, 3H, =C-CH₃), 1.90 (s, 3H, =C-CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ 142.5, 136.8, 128.2, 127.8, 126.5, 125.8, 23.5, 23.2.

Selected Reaction Products

| Product | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | Reference(s) |

| 2-Methyl-1-phenylpropane | δ 7.10-7.30 (m, 5H), 2.45 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H). | δ 140.1, 129.2, 128.2, 125.8, 45.2, 30.2, 22.4. | [20] |

| 2-Bromo-2-phenylpropane | δ 7.20-7.50 (m, 5H), 2.05 (s, 6H). | δ 145.5, 128.5, 127.8, 126.5, 70.1, 35.5. | [21][22] |

| 2-Methyl-2-phenyloxirane | δ 7.25-7.40 (m, 5H), 2.80 (d, 1H), 2.60 (d, 1H), 1.60 (s, 3H). | δ 142.0, 128.4, 127.5, 125.2, 63.5, 59.8, 22.3. | [23][24][25][26][27] |

| Poly(α-methylstyrene) | Broad signals: δ 6.5-7.5 (Ar-H), 1.5-2.5 (backbone CH₂), 0.5-1.5 (backbone C-CH₃).[19][28][29][30][31] | Aromatic quaternary carbons: δ 149.0-152.0.[28] | [19][28][29][30][31] |

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its reactivity is primarily governed by the electron-rich double bond, which readily participates in a variety of transformations. This guide has provided a detailed overview of its fundamental reactions, including electrophilic additions, oxidation, reduction, and polymerization. The experimental protocols and mechanistic diagrams presented herein offer a practical resource for chemists engaged in the synthesis of fine chemicals, pharmaceuticals, and polymeric materials. A thorough understanding of the reactivity of this compound will enable researchers to harness its full potential in the development of novel molecules and materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.net [chemguide.net]

- 4. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. scholars.iwu.edu [scholars.iwu.edu]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN103897087A - Cationic polymerization method of alpha-methylstyrene/styrene copolymer - Google Patents [patents.google.com]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Kinetics of α-Methylstyrene Hydrogenation on Pd/Al2O3 | Semantic Scholar [semanticscholar.org]

- 18. uotechnology.edu.iq [uotechnology.edu.iq]

- 19. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 20. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum [chemicalbook.com]

- 22. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. 2-Methyl-2-phenyloxirane | C9H10O | CID 16398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Oxirane, 2-methyl-2-phenyl- [webbook.nist.gov]

- 25. (2R)-2-methyl-2-phenyloxirane|Chiral Epoxide|96% ee [benchchem.com]

- 26. dev.spectrabase.com [dev.spectrabase.com]

- 27. chemsynthesis.com [chemsynthesis.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-1-phenylpropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpropene, a phenylpropanoid of interest in chemical synthesis and potentially in drug development. While direct pharmacological applications are not extensively documented, its chemical properties, synthesis, and metabolic considerations offer valuable insights for researchers. This document consolidates key data, including its IUPAC name, physicochemical properties, spectroscopic information, and a detailed experimental protocol for its synthesis. Furthermore, potential metabolic pathways are discussed, providing a foundation for its evaluation in drug design and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name (2-methylprop-1-en-1-yl)benzene, is an aromatic hydrocarbon.[1] Its fundamental details are summarized below.

Synonyms: (2-Methylpropenyl)benzene, Isobutenylbenzene, β,β-Dimethylstyrene[1][2]

| Property | Value | Reference |

| CAS Number | 768-49-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂ | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| Melting Point | -50 to -48 °C | [4] |

| Boiling Point | 187-188 °C | [4] |

| Density | 0.901 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.539 | [5] |

| Flash Point | 58 °C | [4] |

| Appearance | Clear, colorless liquid | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data |

| Mass Spectrometry (MS) | Available through various chemical suppliers and databases. |

| ¹H NMR | Data available in chemical databases. |

| ¹³C NMR | Data available in chemical databases. |

| Infrared (IR) | Spectral data is available for this compound. |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound is through the dehydration of 2-Methyl-1-phenyl-2-propanol.

General Procedure:

-

In a reaction vessel, combine the alcohol (0.4 mmol) with aluminum chloride (AlCl₃, 0.02 mmol, 5 mol%) and triphenylphosphine (B44618) (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).[3]

-

The mixture is then stirred at 80 °C for 2 hours.[3]

-

After the reaction period, the mixture is cooled to room temperature.[3]

-

The final product is isolated using preparative thin-layer chromatography (TLC) with an eluting solution of petroleum ether/ethyl acetate (B1210297) (5/1 v/v).[3]

This procedure can be adapted for different substrate scopes.[3]

Biological and Pharmacological Context

Direct studies on the pharmacological activity and specific signaling pathway modulation by this compound are limited in publicly available literature. However, as a member of the phenylpropanoid class of compounds, which are known for a wide range of biological activities including anti-inflammatory properties, its potential warrants further investigation.[7]

Use as a Chemical Intermediate

Currently, the primary application of this compound in a research and development context is as a chemical intermediate. It has been utilized in the preparation of other molecules, such as 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol.[2][3] This role as a building block is significant for drug development, where it can serve as a starting material for the synthesis of more complex, pharmacologically active compounds.

Metabolic Considerations

While the direct metabolism of this compound is not well-documented, studies on its structural analog, 2-methylpropene (isobutene), provide valuable insights. Research has shown that 2-methylpropene is metabolized in vivo and in vitro by cytochrome P450 enzymes, specifically CYP2E1, to its corresponding reactive epoxide, 2-methyl-1,2-epoxypropane.[5][8] This epoxide is then detoxified by epoxide hydrolase and glutathione (B108866) S-transferase.[5][8]

Given the structural similarity, it is plausible that this compound could undergo a similar metabolic transformation. The formation of a potentially reactive epoxide metabolite is a critical consideration in drug development due to the risk of cytotoxicity and genotoxicity.[5] Further research into the metabolic fate of this compound is essential to assess its safety profile for any potential therapeutic application.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Metabolic Pathway

Caption: Proposed metabolism via cytochrome P450.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties. While it currently serves primarily as a synthetic intermediate, its structural relationship to the broader class of phenylpropanoids and the metabolic profile of its analogs suggest areas for future research. For drug development professionals, understanding its synthesis and potential metabolic pathways, particularly the formation of reactive intermediates, is crucial for evaluating its potential use as a scaffold or its safety profile as a potential drug candidate. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 768-49-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and toxicity of 2-methylpropene (isobutene)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Methyl-1-phenylpropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-Methyl-1-phenylpropene (also known as β,β-Dimethylstyrene). This document collates available spectroscopic and physical data, outlines relevant experimental protocols for its synthesis and analysis, and presents a theoretical framework for understanding its chemical characteristics. While no significant biological signaling pathways have been identified for this compound in the context of drug development, its role as a chemical intermediate and structural analog necessitates a thorough understanding of its molecular properties.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] It is a colorless liquid at room temperature and is recognized for its use as an intermediate in organic synthesis.[2][3] A detailed understanding of its molecular structure, bonding, and spectroscopic signatures is crucial for researchers in chemical synthesis and drug design, where it may serve as a scaffold or a reference compound.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| IUPAC Name | (2-Methylprop-1-en-1-yl)benzene | |

| Synonyms | β,β-Dimethylstyrene, Isobutenylbenzene | [4] |

| CAS Number | 768-49-0 | [2] |

| Molecular Formula | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.20 g/mol | |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 187-188 °C | [2] |

| Melting Point | -50 to -48 °C | [2] |

| Density | 0.901 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.539 | [2] |

Synthesis and Purification

Synthesis via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction.[7][8] This reaction involves the formation of a phosphorus ylide from a phosphonium (B103445) salt, which then reacts with a carbonyl compound to yield an alkene.

Experimental Protocol: Wittig Synthesis of this compound [7][9]

-

Ylide Formation:

-